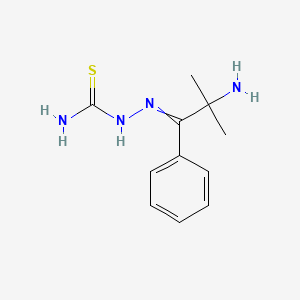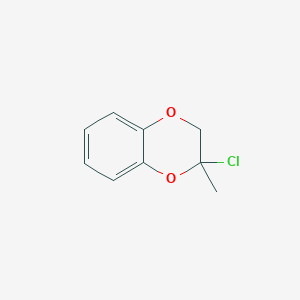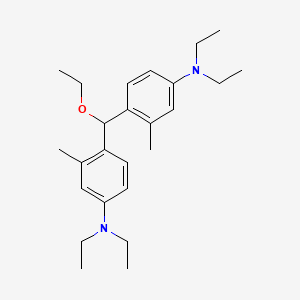![molecular formula C10H18ClNO2 B14356096 Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate CAS No. 90706-43-7](/img/structure/B14356096.png)
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and an ethyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate typically involves the reaction of pyrrolidine derivatives with ethyl chloroacetate under basic conditions. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the pyrrolidine, followed by the addition of ethyl chloroacetate. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
作用機序
The mechanism of action of Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can disrupt normal cellular processes, leading to cytotoxic effects. The pathways involved may include the inhibition of DNA replication and transcription, as well as the induction of apoptosis in cancer cells.
類似化合物との比較
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate can be compared with other pyrrolidine derivatives such as:
Ethyl 2-(pyrrolidin-1-yl)acetate: Similar structure but lacks the chloroethyl group, resulting in different reactivity and applications.
2-Pyrrolidone: A simpler pyrrolidine derivative with a lactam structure, commonly used as a solvent and in the synthesis of pharmaceuticals.
N-Methylpyrrolidine: A methylated pyrrolidine derivative with distinct chemical properties and uses in organic synthesis.
The uniqueness of this compound lies in its chloroethyl group, which imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
90706-43-7 |
|---|---|
分子式 |
C10H18ClNO2 |
分子量 |
219.71 g/mol |
IUPAC名 |
ethyl 2-[1-(2-chloroethyl)pyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-10(13)8-9-4-3-6-12(9)7-5-11/h9H,2-8H2,1H3 |
InChIキー |
XGIJJPLNLSSZFJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CCCN1CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)


![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)

![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)

![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
